molecular formula C26H21ClFN3O3S B2873734 3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-53-9

3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2873734
CAS No.: 477768-53-9
M. Wt: 509.98
InChI Key: VTODCVSFMHBURK-UHFFFAOYSA-N
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Description

3-Benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 477768-53-9) is a synthetic heterocyclic compound belonging to the imidazoquinazolinone class. Its structure features a fused bicyclic core with a benzyl group at position 3, a 2-chloro-6-fluorobenzylsulfanyl moiety at position 5, and methoxy substituents at positions 8 and 9 .

The imidazoquinazolinone scaffold is notable for its rigidity and capacity for diverse substitutions, which modulate physicochemical properties and biological interactions.

Properties

IUPAC Name

3-benzyl-5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O3S/c1-33-22-12-16-20(13-23(22)34-2)29-26(35-14-17-18(27)9-6-10-19(17)28)31-21(25(32)30-24(16)31)11-15-7-4-3-5-8-15/h3-10,12-13,21H,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTODCVSFMHBURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) 3-Substituent 5-Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Target (477768-53-9) Benzyl 2-Chloro-6-fluorobenzyl C₂₆H₂₁ClFN₃O₃S 509.98
3-Benzyl-5-(benzylsulfanyl)... (477768-52-8) Benzyl Benzyl C₂₆H₂₃N₃O₃S 457.54
3-Isopropyl-5-(octylsulfanyl)... (1024591-25-0) Isopropyl Octyl C₂₄H₃₄N₃O₃S 452.62
3-(Cyclohexylmethyl)-5-(3-fluorobenzyl)... (1024620-09-4) Cyclohexylmethyl 3-Fluorobenzyl C₂₆H₂₈FN₃O₃S 481.58 1.35 ± 0.1 624.2 ± 65.0
3-Isopropyl-5-[2-(trifluoromethyl)benzyl]... (1030881-50-5) Isopropyl 2-(Trifluoromethyl)benzyl C₂₄H₂₃F₃N₃O₃S 506.52
3-Benzyl-5-[(E)-3-phenylpropenyl]... (1031208-97-5) Benzyl (E)-3-Phenylpropenyl C₂₈H₂₅N₃O₃S 483.59

Key Observations :

  • Position 3 : Substitutions range from benzyl (target compound) to isopropyl or cyclohexylmethyl. Bulkier groups like cyclohexylmethyl (CAS 1024620-09-4) may sterically hinder interactions but improve lipophilicity .
  • Position 5 : The sulfanyl group varies in electronic and steric profiles. Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in the target) introduce electronegative effects, while aliphatic chains (e.g., octyl in CAS 1024591-25-0) enhance hydrophobicity .
  • Physicochemical Properties : The cyclohexylmethyl analog (CAS 1024620-09-4) exhibits a predicted density of 1.35 g/cm³ and high boiling point (624.2°C), reflecting its molecular weight and stability .

Research Findings and Data Gaps

  • Structural Diversity: The imidazoquinazolinone core accommodates diverse substitutions, enabling tailored physicochemical properties. Halogenation at the benzylsulfanyl group (as in the target) is a strategic modification for optimizing drug-like properties .
  • Unresolved Questions : Pharmacokinetic data (e.g., solubility, metabolic stability) and target specificity for the target compound remain uncharacterized. Comparative studies with analogs like CAS 1024620-09-4 could clarify substituent effects on bioactivity .

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